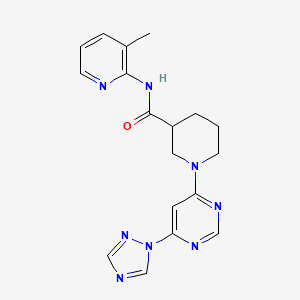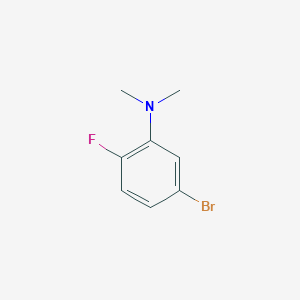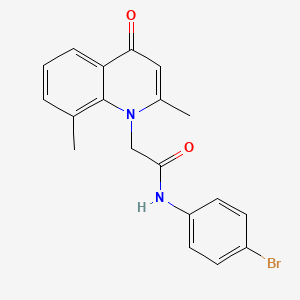
N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide, also known as BDA-366, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDA-366 is a member of the quinoline family of compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
Compounds similar to N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide have been studied for their analgesic and anti-inflammatory properties. For instance, a study by Gopa et al. (2001) evaluated 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)eto acetamides and their derivatives for analgesic and anti-inflammatory activities. The bromophenyl azo derivative showed significant activity comparable to standard drugs like pentazocine and aspirin, indicating the potential of such compounds in pain management and inflammation reduction without causing significant toxicity in experimental animals up to 1500 mg/kg body weight (Gopa, Porchezhian, & Sarma, 2001).
Antifungal Agents
The antifungal properties of compounds with structures similar to this compound have also been explored. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents effective against Candida and Aspergillus species. This research underscores the potential of such compounds in developing new antifungal medications (Bardiot et al., 2015).
Antimicrobial Evaluation
Another aspect of scientific research on similar compounds is their antimicrobial activity. Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated them for antimicrobial activity. The study found that most compounds were active against selected microbial species to varying extents, highlighting the potential for developing new antimicrobial agents (Gul et al., 2017).
Antitumor Activity
Compounds with similar structures have also shown promise in antitumor activity. Forsch, Wright, & Rosowsky (2002) synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid, which were tested as inhibitors of tumor cell growth in culture. This research opens avenues for new cancer treatments, demonstrating the diverse potential of such compounds in pharmacological applications (Forsch, Wright, & Rosowsky, 2002).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-4-3-5-16-17(23)10-13(2)22(19(12)16)11-18(24)21-15-8-6-14(20)7-9-15/h3-10H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWSBBGQVVERMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555743.png)
![3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2555744.png)
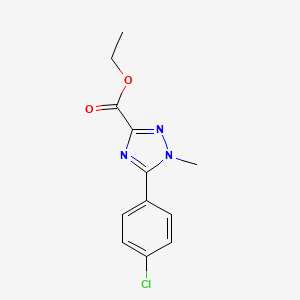
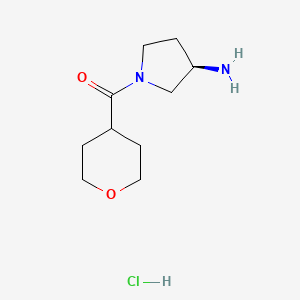
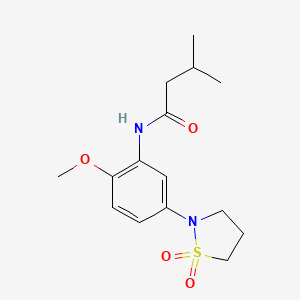
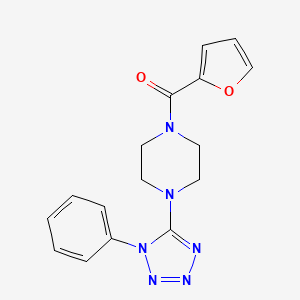
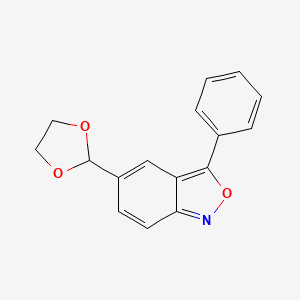
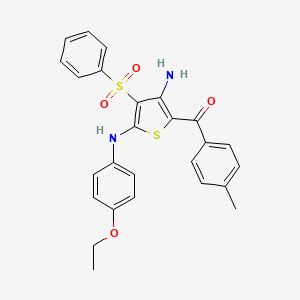
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
